2-Oxaspiro[3.3]heptan-6-one
Overview
Description
2-Oxaspiro[3.3]heptan-6-one is a research chemical with the CAS Number: 1339892-66-8 . It has a molecular weight of 112.13 and its IUPAC name is this compound . The InChI code for this compound is 1S/C6H8O2/c7-5-1-6(2-5)3-8-4-6/h1-4H2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C6H8O2/c7-5-1-6(2-5)3-8-4-6/h1-4H2 . This indicates that the compound consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Improved Synthesis and Properties
An enhanced synthesis method of a similar compound, 2-oxa-6-azaspiro[3.3]heptane, has been developed, resulting in a more stable and soluble product. This improvement broadens the range of possible reactions and applications of the compound in scientific research (van der Haas et al., 2017).
Novel Spirocyclic Azetidines Synthesis
Research has demonstrated the synthesis of novel angular azaspiro[3.3]heptanes, highlighting efficient methods that are applicable in drug discovery for the synthesis of these compounds on a preparative scale. This includes a one-pot synthesis approach for 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives (Guerot et al., 2011).
Amino Acids Synthesis
The synthesis of amino acids derived from 2-azaspiro[3.3]heptane has been achieved. These amino acids are important in chemistry, biochemistry, and drug design due to their sterically constrained structures (Radchenko et al., 2010).
Ketene and Its Derivatives
The photoreactions of diketene with various anhydrides have led to the production of 2-oxo-1-oxaspiro[3.3]heptane derivatives, which are significant in chemical synthesis and potentially in pharmaceutical applications (Kato et al., 1980).
Biocatalytic Reduction for Chiral Derivatives
The use of biocatalytic ketoreductase-mediated reduction has enabled access to enantiomers of a 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative, maintaining high enantiopurity. This has implications for the synthesis of various bioactive molecules (O'Dowd et al., 2022).
Crossed [2 + 2] Cycloaddition via Photosensitization
A study describes a [2 + 2] photocycloaddition reaction, providing access to polysubstituted 2-oxaspiro[3.3]heptanes. This process, involving sensitized energy transfer, is significant for developing novel compounds for medicinal chemistry (Murray et al., 2021).
Safety and Hazards
The safety information for 2-Oxaspiro[3.3]heptan-6-one includes several hazard statements: H227, H315, H318, H335 . These indicate that the compound is combustible (H227), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Properties
IUPAC Name |
2-oxaspiro[3.3]heptan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-6(2-5)3-8-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNCVDJOXJTJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339892-66-8 | |
Record name | 2-oxaspiro[3.3]heptan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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